molecular formula C12H16O4 B14359384 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane CAS No. 92971-93-2

2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane

Cat. No.: B14359384
CAS No.: 92971-93-2
M. Wt: 224.25 g/mol
InChI Key: GVCRRMHSTHTWRF-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a 3-methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The dioxolane ring can be reduced to form a diol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[2-(3-hydroxyphenoxy)ethyl]-1,3-dioxolane.

    Reduction: Formation of 2-[2-(3-methoxyphenoxy)ethyl]-1,3-diol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyphenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(4-Methoxyphenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3-Ethoxyphenoxy)ethyl]-1,3-dioxolane

Uniqueness

2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

92971-93-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-[2-(3-methoxyphenoxy)ethyl]-1,3-dioxolane

InChI

InChI=1S/C12H16O4/c1-13-10-3-2-4-11(9-10)14-6-5-12-15-7-8-16-12/h2-4,9,12H,5-8H2,1H3

InChI Key

GVCRRMHSTHTWRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCC2OCCO2

Origin of Product

United States

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